Membrane-Bound ACE Inhibition: EU-5031 Outperforms EU-4865 by 2.8-Fold Despite Equal Purified Enzyme IC50
EU-5031 and EU-4865 are equipotent against purified rabbit lung ACE (IC50 = 41 nM each), creating a false impression of interchangeability. However, when tested against physiologically relevant caveolae membrane-bound ACE, EU-5031 (IC50 = 6.7 nM) is 2.8-fold more potent than EU-4865 (IC50 = 19 nM) and approximately 426-fold more potent than EU-4881 (IC50 = 2852 nM) [1]. This divergence between purified and membrane-bound enzyme potency reveals that the quinoline scaffold of EU-5031 confers superior target engagement in a native membrane context, a parameter invisible in simplified biochemical screens [1].
| Evidence Dimension | IC50 against caveolae membrane-bound ACE (rabbit lung) |
|---|---|
| Target Compound Data | EU-5031 IC50 = 6.7 nM |
| Comparator Or Baseline | EU-4865 IC50 = 19 nM; EU-4881 IC50 = 2852 nM |
| Quantified Difference | EU-5031 is 2.8-fold more potent than EU-4865; ~426-fold more potent than EU-4881 |
| Conditions | Caveolae membrane-bound ACE preparation from rabbit lung; substrate not specified in abstract but consistent with hippuryl-histidyl-leucine; Life Sci. 1987 |
Why This Matters
Procurement decisions based solely on purified enzyme IC50 data would miss the 2.8-fold membrane-ACE potency advantage of EU-5031, leading to selection of a less effective in vivo candidate.
- [1] Huang CT, Brooks RR, Pong SF, Skuster JR, White RL Jr, Moore AF. Angiotensin I converting enzyme inhibitors containing unnatural α-amino acid analogues of phenylalanine. Life Sci. 1987;40(1):63-70. PMID: 3025541. View Source
